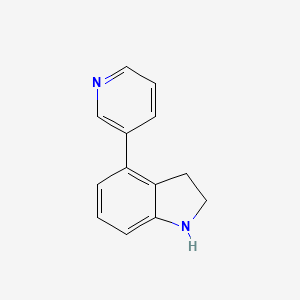

4-(Pyridin-3-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-pyridin-3-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H12N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1-5,7,9,15H,6,8H2 |

InChI Key |

SOIAADDUVQHSLN-UHFFFAOYSA-N |

SMILES |

C1CNC2=CC=CC(=C21)C3=CN=CC=C3 |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C3=CN=CC=C3 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformational Pathways of 4 Pyridin 3 Yl Indoline

Reactions at the Indoline (B122111) Nitrogen

The nitrogen atom of the indoline ring is a key site for functionalization, readily undergoing reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Studies

The secondary amine of the indoline moiety in 4-(pyridin-3-yl)indoline can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using various alkylating agents, often in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

Recent research has highlighted efficient methods for the N-alkylation of the broader indoline scaffold, which are applicable to this compound. For instance, iridium-catalyzed reactions utilizing alcohols as alkylating agents in aqueous media provide a green and efficient route to N-alkylated indolines. organic-chemistry.orgnih.gov Additionally, iron-catalyzed N-alkylation of indolines with alcohols has been demonstrated to proceed with high selectivity and in good to excellent yields. nih.gov These methods offer versatile approaches for introducing alkyl groups onto the indoline nitrogen of this compound.

N-acylation is another important transformation, typically carried out using acyl chlorides or anhydrides. These reactions are generally high-yielding and provide access to a range of N-acylindoline derivatives. For the parent indoline system, regioselective 3-acylation can be promoted by reagents like boron trifluoride etherate when reacting with anhydrides. mdpi.com While this demonstrates the reactivity of the indoline core, direct N-acylation of this compound would be expected to proceed readily at the nitrogen atom under standard acylation conditions.

Interactive Data Table: N-Alkylation of Indolines with Various Alcohols

| Entry | Alcohol | Catalyst | Yield (%) |

| 1 | Benzyl alcohol | Iridium Complex | 95 |

| 2 | 1-Butanol | Iron Complex | 88 |

| 3 | Ethanol | Iridium Complex | 92 |

| 4 | Propanol | Iron Complex | 85 |

Note: Data is representative of general indoline N-alkylation and is intended to be illustrative for the potential reactivity of this compound.

Formation of N-Metallated Derivatives and Their Reactivity

While specific studies on N-metallated derivatives of this compound are not extensively documented, the general principles of forming such species with related indole (B1671886) compounds are well-established. The indoline nitrogen can be deprotonated with strong bases, such as organolithium reagents or alkali metal hydrides, to form N-metallated intermediates. These highly nucleophilic species can then be used in a variety of subsequent reactions, including N-arylation. The N-arylation of indoles, a closely related class of compounds, has been extensively reviewed, with methods including transition-metal-free approaches, as well as nickel-, palladium-, and copper-catalyzed procedures. mdpi.com These methodologies could potentially be adapted for the N-arylation of this compound via its N-metallated derivative.

Reactions at the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in this compound is basic and can readily coordinate with metal ions.

Coordination Chemistry with Metal Ions

The pyridine moiety is a well-known ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base, donating electron density to a metal center. The coordination of pyridine and its derivatives can lead to the formation of complexes with various geometries, including octahedral and tetrahedral, depending on the metal ion and other ligands present. wikipedia.org

In the context of this compound, the pyridine nitrogen provides a coordination site for metal ions. The resulting metal complexes could have interesting catalytic or material properties. The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects the coordination properties of the nitrogen atom. rsc.org

Electrophilic Aromatic Substitution on the Indoline Ring System

The benzene (B151609) ring of the indoline moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. In the parent indole system, electrophilic substitution typically occurs at the C3 position of the pyrrole (B145914) ring. ic.ac.ukyoutube.com For indoline, the fused benzene ring is the site of substitution. The directing effects of the amino group and the annulated ring would favor substitution at the positions ortho and para to the nitrogen's influence on the benzene ring. However, direct electrophilic substitution on pyridine itself is challenging due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org Therefore, for this compound, electrophilic attack is expected to occur preferentially on the indoline's benzene ring.

Nucleophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. stackexchange.comslideshare.netyoutube.com Nucleophilic attack at these positions allows for the formation of a resonance-stabilized intermediate where the negative charge is delocalized onto the nitrogen atom. stackexchange.com In this compound, the pyridine ring is substituted at the 3-position by the indoline moiety. Nucleophilic substitution at the 3-position of pyridine is generally much slower as the negative charge in the intermediate cannot be delocalized onto the nitrogen. quimicaorganica.org Therefore, for nucleophilic substitution to occur on the pyridine ring of this compound, it would likely require the presence of a good leaving group at the 2- or 6-positions and would proceed via an addition-elimination mechanism. quimicaorganica.org

Functional Group Interconversions on the Hybrid Scaffold

The indoline nitrogen of this compound serves as a primary site for functional group interconversions. As a secondary amine, it readily undergoes reactions typical of this functional group, such as acylation, alkylation, and sulfonylation. These transformations are crucial for building molecular complexity and are widely employed in the synthesis of pharmacologically active molecules.

For instance, N-acylation can be achieved under standard conditions using acyl chlorides or acid anhydrides in the presence of a base. Similarly, N-alkylation using alkyl halides and a suitable base introduces alkyl substituents onto the indoline nitrogen. These reactions are foundational for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Another key reactive site is the C-H bonds of the indoline ring. Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds on related β-arylethylamine substrates provides a pathway to form the indoline ring itself. organic-chemistry.org This methodology highlights the potential for functionalization at the aromatic portion of the indoline scaffold, although direct C-H functionalization on the pre-formed this compound is less commonly documented.

The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but can undergo nucleophilic substitution, particularly if activated by an appropriate leaving group. More commonly, modifications to the pyridine moiety would be incorporated prior to its coupling with the indoline precursor.

| Reaction Type | Reagents & Conditions | Product Description | Typical Yield |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine (B128534), Dichloromethane, 0 °C to rt | Formation of N-acetyl-4-(pyridin-3-yl)indoline | High |

| N-Alkylation | Methyl iodide, Potassium carbonate, Acetonitrile, reflux | Formation of N-methyl-4-(pyridin-3-yl)indoline | Moderate to High |

| N-Sulfonylation | Tosyl chloride, Pyridine, 0 °C to rt | Formation of N-tosyl-4-(pyridin-3-yl)indoline | High |

Oxidation and Reduction Profiles of the Indoline and Pyridine Moieties

The oxidation and reduction profiles of this compound are dictated by the inherent properties of its constituent heterocycles. The indoline component is susceptible to oxidation, while the pyridine ring is more prone to reduction.

Oxidation: The most common oxidative transformation for the indoline scaffold is its dehydrogenation to the corresponding indole. This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting 4-(pyridin-3-yl)indole is a key structure in many biologically active compounds. In the context of related indole compounds, electrochemical oxidation has been shown to proceed first at the dihydropyridine (B1217469) ring (if present) and then at the indolyl moiety. researchgate.net Studies on indole metabolism by cytochrome P450 enzymes have identified various oxidation products, including oxindole, dioxindole, and isatin (B1672199), suggesting that the indoline ring of this compound could potentially be oxidized at the C2 and C3 positions under specific enzymatic or chemical conditions. nih.gov Quantum chemical calculations on indole indicate that oxidation can be initiated by the abstraction of the N-H proton, leading to the formation of an indolyl radical. nih.gov

Reduction: The pyridine ring of the molecule can be reduced under catalytic hydrogenation conditions, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This process converts the pyridine ring to a piperidine (B6355638) ring, significantly altering the geometry and electronic properties of the molecule. The specific conditions, such as pressure and temperature, can be tuned to control the extent of reduction. It is important to note that harsh reduction conditions may also affect other functional groups present on the scaffold. A lanthanide-promoted hydroboration using pinacolborane is an effective method for the reduction of indoles and quinolines, suggesting a potential route for the selective reduction of the pyridine moiety in the target compound. organic-chemistry.org

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Oxidation (Dehydrogenation) | MnO₂ or DDQ, Toluene, reflux | 4-(Pyridin-3-yl)indole |

| Reduction (Hydrogenation) | H₂, Pd/C, Ethanol, 50 psi | 4-(Piperidin-3-yl)indoline |

| Pyridine N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane | 4-(1-Oxidopyridin-1-ium-3-yl)indoline |

Furthermore, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org This transformation alters the electronic character of the pyridine ring, making it more susceptible to certain types of nucleophilic attack and enabling further functionalization.

Sophisticated Spectroscopic and Analytical Techniques for Structural Characterization of 4 Pyridin 3 Yl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(Pyridin-3-yl)indoline, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The indoline (B122111) moiety is characterized by signals for the N-H proton, the aromatic protons on the benzene (B151609) ring, and the aliphatic protons of the ethylamine fragment (-CH₂-CH₂-). The pyridine (B92270) ring contributes distinct aromatic proton signals. The chemical shifts are influenced by the electronic effects of the substituent groups, and the splitting patterns (singlets, doublets, triplets, etc.) arise from spin-spin coupling between adjacent protons, which helps to establish their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbons of the indoline and pyridine rings. The chemical shifts of the aliphatic carbons in the indoline ring appear in the upfield region, while the aromatic carbons appear in the downfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on the analysis of indoline, pyridine, and related substituted heterocyclic systems.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indoline Ring | ||

| N-H | ~3.6-4.0 (broad s) | - |

| C2-H₂ | ~3.6 (t) | ~47.0 |

| C3-H₂ | ~3.1 (t) | ~30.0 |

| C5-H | ~6.7 (d) | ~115.0 |

| C6-H | ~7.0 (t) | ~125.0 |

| C7-H | ~6.8 (d) | ~118.0 |

| C3a | - | ~130.0 |

| C4 | - | ~135.0 |

| C7a | - | ~150.0 |

| Pyridine Ring | ||

| C2'-H | ~8.6 (d) | ~148.0 |

| C4'-H | ~7.8 (dt) | ~134.0 |

| C5'-H | ~7.3 (dd) | ~123.0 |

| C6'-H | ~8.5 (dd) | ~149.0 |

| C3' | - | ~137.0 |

Abbreviations: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, dd = doublet of doublets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₂N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass is 196.1000 Da.

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, along with several fragment ion peaks. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Ion Formula | Identity |

| 196 | [C₁₃H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₃H₁₁N₂]⁺ | [M-H]⁺ |

| 168 | [C₁₂H₁₀N]⁺ | [M-HCN-H]⁺ |

| 118 | [C₈H₈N]⁺ | Indoline fragment |

| 78 | [C₅H₄N]⁺ | Pyridine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H group of the indoline ring, the aromatic C-H bonds of both rings, the aliphatic C-H bonds of the five-membered ring, and the C=C and C=N bonds within the aromatic systems. researchgate.net The presence of a sharp band around 3400 cm⁻¹ is a strong indicator of the N-H stretch of the secondary amine in the indoline moiety. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is characteristic of aromatic ring C=C and C=N stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Indoline) | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C and C=N Stretch | 1450 - 1610 | Strong to Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the aromatic indoline and pyridine systems. researchdata.edu.auacs.org The conjugation between the two heterocyclic rings can lead to a red shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to the individual, unsubstituted parent compounds. The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as methanol or ethanol. researchdata.edu.au The presence of the nitrogen lone pair in the indoline ring could also give rise to a weaker n → π* transition.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of every atom in the molecule.

This technique provides unambiguous data on:

Bond lengths and angles: Accurate measurements of all bond distances and angles within the molecule.

Intermolecular interactions: The arrangement of molecules in the crystal lattice, revealing information about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the solid-state structure. nih.gov

Dihedral Angle: A key piece of information would be the dihedral angle between the planes of the indoline and pyridine rings, which defines their relative orientation. nih.gov

While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled in its detail and accuracy.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction, screen for optimal solvent systems for column chromatography, and perform a preliminary check of compound purity. The retention factor (R_f) value is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound and for preparative purification. A common method for a molecule like this compound would be reversed-phase HPLC, using a C18 stationary phase. cetjournal.it The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. cetjournal.itnih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity analysis, although the relatively low volatility and the presence of the polar N-H group might necessitate derivatization to improve its chromatographic properties. GC is often coupled with mass spectrometry (GC-MS) for powerful separation and identification capabilities. rsc.org

4 Pyridin 3 Yl Indoline As a Strategic Building Block in the Construction of Complex Chemical Architectures

Utilization in the Synthesis of Fused Heterocyclic Systems

The indoline (B122111) nucleus is a common precursor for the synthesis of more complex, fused heterocyclic systems. The presence of both an aromatic ring and a secondary amine provides multiple reaction sites for annulation reactions. In the case of 4-(Pyridin-3-yl)indoline, the indoline portion of the molecule can undergo various cyclization reactions to build additional rings, leading to novel polycyclic scaffolds.

One common strategy involves the functionalization of the indoline nitrogen, followed by an intramolecular cyclization onto the aromatic ring. For instance, N-acylated or N-alkylated this compound could serve as a precursor for intramolecular Friedel-Crafts-type reactions to form a new ring fused to the indoline system. Additionally, the C5 position of the indoline ring, activated by the nitrogen atom, is susceptible to electrophilic substitution, which can be a key step in a fusion strategy.

Another approach is the dehydrogenation of the indoline to the corresponding indole (B1671886), followed by well-established indole chemistry to build fused systems. For example, a Pictet-Spengler reaction could be envisioned by first elaborating a side chain on the indoline nitrogen. The pyridine (B92270) ring in this compound can also participate in cyclization reactions. For example, the nitrogen of the pyridine ring can act as a nucleophile or be activated to participate in cycloaddition reactions.

Below is a table of potential fused heterocyclic systems that could be synthesized from this compound, based on known synthetic methodologies for related compounds. acs.orgorganic-chemistry.orgnih.govnih.govrsc.org

| Fused System | Potential Synthetic Strategy | Key Reaction Type |

| Pyrrolo[3,2,1-ij]quinolines | N-functionalization of indoline followed by intramolecular cyclization | Friedel-Crafts acylation/alkylation |

| Carbazoles | Dehydrogenation to indole followed by oxidative cyclization | Oxidative C-H activation |

| β-Carbolines | Elaboration of a side chain and subsequent Pictet-Spengler reaction | Pictet-Spengler cyclization |

| Indolo[2,3-b]quinolines | Functionalization and cyclization involving the pyridine ring | Condensation/Cyclization |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgrsc.orgnih.govrsc.org The structural features of this compound make it an ideal candidate for participation in MCRs. The secondary amine of the indoline ring can act as a nucleophile, a common role for amine components in many MCRs.

For example, this compound could be employed in the Ugi or Passerini reactions. In an Ugi four-component reaction, the indoline could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex acyclic product bearing the this compound moiety. This product could then be subjected to further cyclization reactions to create novel heterocyclic scaffolds.

Similarly, in a Doebner-von Miller reaction, the indoline could react with α,β-unsaturated aldehydes or ketones to form quinoline-fused systems. The pyridine ring can also influence the reactivity in MCRs, potentially by coordinating to a metal catalyst or by altering the electronic properties of the indoline ring.

The following table illustrates the potential role of this compound in various MCRs. nih.govias.ac.inchim.itbeilstein-journals.org

| Multi-Component Reaction | Role of this compound | Potential Product Class |

| Ugi Reaction | Amine component | α-Acylamino carboxamides |

| Passerini Reaction | (after N-formylation) | α-Acyloxy carboxamides |

| Biginelli Reaction | Amine/Urea component analog | Dihydropyrimidinones |

| Hantzsch Pyridine Synthesis | Amine component | Dihydropyridines |

Precursor for Elaborate Indole-Pyridine Hybrid Molecules

Indole-pyridine hybrids are a class of compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities. richmond.edunih.gov this compound is a direct precursor to the corresponding indole derivative, 4-(pyridin-3-yl)indole, through a simple dehydrogenation reaction. This transformation opens up the vast and well-established chemistry of the indole ring for further functionalization.

Once the indole is formed, further modifications can be made to both the indole and pyridine rings to create a library of elaborate hybrid molecules. The C2 and C3 positions of the indole ring are particularly reactive towards electrophiles, allowing for the introduction of a wide variety of substituents. The nitrogen of the indole can be alkylated or acylated. The pyridine ring can also be functionalized, for example, through N-oxidation followed by nucleophilic substitution, or through metal-catalyzed cross-coupling reactions if a suitable handle is introduced.

The synthesis of such hybrids is of great interest for the development of new therapeutic agents. mdpi.com The combination of the indole and pyridine scaffolds in a single molecule can lead to synergistic effects or novel pharmacological profiles.

| Target Hybrid Molecule | Synthetic Strategy from this compound | Key Transformation |

| 2-Substituted-4-(pyridin-3-yl)indoles | Dehydrogenation followed by electrophilic substitution | Vilsmeier-Haack, Friedel-Crafts |

| 3-Substituted-4-(pyridin-3-yl)indoles | Dehydrogenation followed by Mannich reaction or alkylation | Mannich reaction, Alkylation |

| N-Alkylated-4-(pyridin-3-yl)indoles | Dehydrogenation followed by N-alkylation | Williamson ether synthesis analog |

| Functionalized Pyridine Hybrids | Dehydrogenation followed by pyridine functionalization | N-oxidation, Nucleophilic substitution |

Role in the Development of Privileged Scaffolds for Chemical Libraries

The concept of "privileged scaffolds" is central to modern drug discovery. nih.govingentaconnect.comeurekaselect.com These are molecular frameworks that are able to bind to multiple biological targets with high affinity. Both the indole and indoline scaffolds are considered privileged structures, as is the pyridine ring. nih.govresearchgate.net Therefore, this compound, which combines two of these important pharmacophores, is an excellent starting point for the construction of chemical libraries for high-throughput screening.

By systematically modifying the structure of this compound, a diverse range of compounds can be generated. For example, substituents can be introduced at various positions on both the indoline and pyridine rings. The linkage between the two rings can also be modified. This diversity-oriented synthesis approach allows for the exploration of a large chemical space, increasing the probability of identifying compounds with desired biological activities.

The development of 4-arylindoline derivatives has shown promise in the discovery of novel therapeutic agents. acs.orgnih.govacs.orgnih.gov The synthesis of libraries based on the this compound core could lead to the discovery of new drug candidates for a variety of diseases.

| Library Type | Diversification Strategy | Potential Therapeutic Areas |

| Substituted Indolines | N-acylation/alkylation, aromatic substitution | CNS disorders, oncology |

| Fused Heterocycles | Annulation reactions on the indoline core | Antiviral, antibacterial |

| Indole-Pyridine Hybrids | Dehydrogenation and subsequent functionalization | Kinase inhibitors, GPCR modulators |

| Spirocyclic Compounds | Cycloaddition reactions | Protease inhibitors |

Synthetic Strategies for Incorporating this compound into Macromolecular Structures

The incorporation of heterocyclic moieties into polymers can impart unique electronic, optical, and biological properties to the resulting materials. tandfonline.comrsc.orgresearchgate.net this compound possesses several functional groups that could be utilized for its incorporation into macromolecular structures.

The secondary amine of the indoline ring can be used as a nucleophile in polymerization reactions, such as in the synthesis of polyamides or polyurethanes. Alternatively, the indoline nitrogen could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group, to allow for its participation in radical or condensation polymerization.

The pyridine ring also offers opportunities for polymerization. For example, if a halogen atom is introduced onto the pyridine ring, it can participate in metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille coupling. The nitrogen atom of the pyridine can also be used to coordinate to metal centers in the formation of coordination polymers.

The synthesis of polymers containing the this compound unit could lead to materials with interesting properties, such as conductivity, fluorescence, or biological activity. researchgate.net

| Polymer Type | Incorporation Strategy | Potential Application |

| Polyamides/Polyurethanes | Use of indoline NH as a monomer | High-performance plastics |

| Polyacrylates/Polyvinyls | Functionalization with a polymerizable group | Functional coatings, resins |

| Conjugated Polymers | Cross-coupling polymerization of a functionalized derivative | Organic electronics, sensors |

| Coordination Polymers | Use of pyridine nitrogen to coordinate metal ions | Catalysis, gas storage |

Mechanistic Insights and Kinetic Studies of Reactions Involving 4 Pyridin 3 Yl Indoline Precursors

Investigation of Reaction Pathways and Intermediates

The formation of pyridyl-substituted indolines can be envisioned through several synthetic strategies, each involving distinct reaction pathways and key intermediates. Common approaches include the initial construction of the indoline (B122111) ring followed by arylation with a pyridine (B92270) group, or multicomponent reactions that assemble the final structure in a single pot.

Acid-Catalyzed Pathways and Intermediates: In acid-catalyzed syntheses, which are common for forming indole (B1671886) and indoline cores, the reaction often proceeds through a Friedel-Crafts-type mechanism. For instance, the reaction of an isatin (B1672199) precursor with an indole involves the activation of a carbonyl group by an acid catalyst. nih.gov This generates a highly electrophilic intermediate which is then susceptible to nucleophilic attack. nih.gov A plausible pathway for a related synthesis involves the following steps:

Protonation of a carbonyl group: An acid catalyst protonates a carbonyl on an isatin-like precursor, activating it for nucleophilic attack.

Nucleophilic attack: A nucleophilic species, such as an enamine or an activated aromatic ring, attacks the electrophilic carbon center.

Formation of an alcohol intermediate: This attack typically forms a tertiary alcohol intermediate, such as a 3-hydroxy-3-indolyl-2-indolone. nih.gov

Dehydration and cyclization: Subsequent protonation of the hydroxyl group leads to the elimination of a water molecule, generating a carbocation or a related electrophilic species that drives further cyclization or substitution to form the final product. nih.gov

Multicomponent Reaction Pathways: One-pot multicomponent reactions provide an efficient route to complex heterocyclic systems like spiro[indoline-pyridines]. nih.govrsc.org These reactions often proceed through a domino sequence of intermediates. A plausible mechanism for a four-component reaction to form a spiro[indoline-pyridine] scaffold, analogous to a potential pathway for 4-(Pyridin-3-yl)indoline precursors, involves:

Formation of a β-enamino ester: The reaction initiates with the addition of an arylamine to an activated alkyne, such as methyl propiolate, to form a key β-enamino ester intermediate. nih.gov

Knoevenagel condensation: Concurrently, a condensation reaction occurs between an isatin derivative and a compound with an active methylene (B1212753) group (like malononitrile), catalyzed by a base such as triethylamine (B128534). nih.gov

Michael addition: The β-enamino ester then acts as a nucleophile in a Michael addition to the product of the Knoevenagel condensation. nih.gov

Intramolecular cyclization and tautomerization: The resulting intermediate undergoes intramolecular nucleophilic attack, typically of an amino group onto a cyano or ester group, followed by tautomerization to yield the final, stable heterocyclic product. nih.gov

Palladium-Catalyzed Pathways: Palladium-catalyzed C-H activation is a powerful tool for constructing indoline rings. nih.gov These reactions can proceed via intramolecular C-H amination. A proposed pathway involves an initial oxidative addition of Pd(0) into an N-O bond of an oxime ester, followed by tautomerization and C-H activation on a nearby phenyl ring. The final indoline product is formed through C-N reductive elimination. nih.gov

Kinetic Analysis of Key Transformation Steps

Kinetic studies provide quantitative insight into reaction rates, selectivity, and the factors that influence them. For reactions involving indoline precursors, kinetic resolution is a key area of study, allowing for the separation of enantiomers.

In the asymmetric oxygenation of racemic indolines, a titanium(salalen) catalyst has been used to achieve kinetic resolution. nih.gov The selectivity factor (s), which quantifies the efficiency of the resolution, is a critical kinetic parameter. It is calculated using the conversion (C) and the enantiomeric excess (ee) of the starting material and product. Higher 's' values indicate better discrimination between the enantiomers.

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Selectivity (s) |

| 1 | rac-Indoline A | 2.5 | 5 | 47 | 89 | 60 |

| 2 | rac-Indoline B | 1.0 | 6 | 45 | 92 | 79 |

| 3 | rac-Indoline C | 1.0 | 4 | 46 | 88 | 81 |

| 4 | rac-Indoline D | 1.0 | 12 | 48 | 93 | 46 |

This table presents representative kinetic resolution data for various racemic (rac) indoline substrates, adapted from studies on asymmetric oxygenation. The selectivity factor 's' is calculated from conversion and enantiomeric excess, indicating the kinetic preference for one enantiomer over the other. nih.gov

Furthermore, kinetic studies on the nitrosation of 3-substituted indoles reveal that the reaction exists in equilibrium between the reactants and the 1-nitroso derivative. rsc.org The determination of rate constants for both the forward (nitrosation) and reverse (denitrosation) reactions, along with the equilibrium constant, is essential for understanding the reaction dynamics. rsc.org Such analyses are critical for controlling product distribution in reactions where reversible steps are present.

Catalytic Cycle Elucidation in Metal-Catalyzed Syntheses

Palladium-catalyzed reactions are central to the synthesis of many nitrogen-containing heterocycles, including indolines. nih.govnih.gov Elucidating the catalytic cycle is key to optimizing these transformations. A common cycle for palladium-catalyzed C-H amination to form indolines involves Pd(II) and Pd(IV) or Pd(II) and Pd(0) intermediates. nih.gov

A generalized catalytic cycle for the intramolecular C(sp²)–H amination to form an indoline ring can be described as follows:

Coordination: The substrate, typically a β-arylethylamine derivative with a directing group, coordinates to a Pd(II) catalyst. organic-chemistry.org

C–H Activation/Cyclometalation: An intramolecular C–H bond on the aryl ring is activated, leading to the formation of a palladacycle intermediate. This is often the rate-determining step. nih.gov

Oxidation: An oxidant, such as PhI(OAc)₂, oxidizes the Pd(II) center to a high-valent Pd(IV) species. nih.gov

Reductive Elimination: The C–N bond is formed via reductive elimination from the Pd(IV) intermediate, releasing the indoline product and regenerating the active Pd(II) catalyst. nih.gov

Alternatively, a redox-neutral cycle involving Pd(0) and Pd(II) can occur, particularly with substrates like oxime esters which act as both the amine source and an internal oxidant. nih.gov In this case, the cycle begins with the oxidative addition of Pd(0) into an N-O bond, followed by C-H activation and subsequent C-N reductive elimination to yield the product and regenerate Pd(0). nih.gov

In carbonylative syntheses leading to related heterocycles like quinazolinones, the cycle involves the oxidative addition of Pd(0) to an aryl halide, followed by the insertion of carbon monoxide (CO) to form an acylpalladium species. Nucleophilic attack by an amine and subsequent intramolecular condensation lead to the final product. mdpi.com

Role of Solvents and Additives in Reaction Efficiency and Selectivity

The choice of solvents and additives can dramatically impact the efficiency, selectivity, and even the reaction pathway in the synthesis of indoline precursors.

Solvent Effects: Solvents can influence reaction rates and equilibria by stabilizing intermediates or transition states. For example, in cycloaddition reactions to form indolines, polar aprotic solvents may be employed. However, in some thermal [4+2] cycloadditions, trifluoroethanol, a non-nucleophilic proton donor, has been shown to be an excellent solvent that can facilitate the isomerization of intermediates to the final indoline product. nih.gov

| Entry | Solvent | Additive (1 equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | BHT | 110 | 12 | 75 |

| 2 | Toluene | None | 110 | 12 | 68 |

| 3 | TFE | None | 80 | 3 | 81 |

| 4 | CH₂Cl₂ | Me₂AlCl | 0-25 | 1 | 78 |

This table illustrates the effect of solvents and additives on the yield of an indoline synthesis via a [4+2] cycloaddition reaction. BHT (Butylated hydroxytoluene) is a radical scavenger, TFE (Trifluoroethanol) is a polar protic solvent, and Me₂AlCl is a Lewis acid additive. nih.gov

Role of Additives: Additives such as bases, acids, or radical inhibitors play a crucial role in many synthetic protocols.

Bases: In multicomponent reactions, bases like triethylamine are often used to catalyze condensation steps and facilitate the formation of key nucleophilic intermediates. nih.gov

Lewis Acids: Lewis acids, such as Me₂AlCl, can act as powerful promoters for cycloaddition reactions by coordinating to carbonyl groups, thereby activating the substrate and allowing the reaction to proceed under milder conditions (e.g., at room temperature instead of high heat). nih.gov

Radical Inhibitors: In thermal reactions, additives like butylated hydroxytoluene (BHT) can suppress unwanted polymerization of starting materials, leading to improved yields of the desired indoline product. nih.gov

Catalysts: The choice of catalyst itself is a critical variable. In the synthesis of spiro[furan-2,3′-indoline] derivatives, Brønsted acidic ionic liquids have been shown to be effective catalysts where traditional acids like sulfuric acid failed. nih.gov

By carefully selecting and optimizing these parameters, chemists can steer a reaction towards the desired product with high efficiency and selectivity, which is paramount in the synthesis of complex molecules like this compound.

Future Research Trajectories and Emerging Paradigms for 4 Pyridin 3 Yl Indoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for the synthesis of indoline (B122111) and pyridine (B92270) derivatives are well-established, future research will increasingly focus on the development of more efficient, sustainable, and scalable routes to access the 4-(pyridin-3-yl)indoline core and its derivatives. The indoline structure is a common feature in natural and synthetic compounds with medicinal value, and improving its synthesis is a key goal for medicinal chemists. nih.gov

Key future directions include:

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. The development of novel MCRs, such as the one-pot condensation of isatins, amines, and other building blocks, could provide efficient access to complex spiro[indoline-pyridine] systems and could be adapted for the synthesis of this compound analogues. ias.ac.innih.gov

Flow Chemistry: Continuous flow chemistry techniques can offer significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability, while reducing reaction times and waste. Optimizing the synthesis of indoline precursors, such as through heterogeneous catalytic hydrogenation in flow reactors, presents a green and efficient alternative to conventional methods.

Photocatalysis: Visible-light-mediated synthesis is an emerging green chemistry tool. Photocatalytic methods, which operate under mild conditions, can be employed for various transformations, including the synthesis of the indoline core itself via radical tandem cyclization or its subsequent functionalization. researchgate.net The development of photocatalytic strategies for the key C-C bond formation between the indoline and pyridine rings is a promising future avenue.

| Methodology | Advantages | Potential Application for this compound |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid generation of complexity. ias.ac.in | Direct one-pot synthesis of functionalized this compound derivatives. |

| Flow Chemistry | Enhanced safety, scalability, reduced reaction times, improved process control. | Sustainable and scalable production of key intermediates or the final compound. |

| Photocatalysis | Mild reaction conditions, use of renewable energy, unique reactivity pathways. researchgate.net | C-H arylation to form the C4-pyridine bond; synthesis of complex derivatives. |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The this compound scaffold possesses multiple reactive sites, including the N-H bond, the aromatic C-H bonds on both the benzene (B151609) and pyridine rings, and the aliphatic C-H bonds of the pyrrolidine (B122466) ring. Future research will focus on unlocking new reactivity profiles to enable the synthesis of novel analogues with diverse functionalities.

C-H Activation and Functionalization: Transition-metal-catalyzed C-H activation has become a transformative tool for molecular synthesis. nih.gov Future work will likely target the direct, site-selective functionalization of the indoline core at the C7, C6, C5, and C4 positions. rsc.orgnih.gov For instance, Rh(III)-catalyzed C-H activation has been used for the C7-arylation of indolines, a strategy that could be adapted to introduce further diversity into the this compound system. rsc.org Similarly, palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds represents a powerful method for creating 3,3-disubstituted indolines. acs.org Applying these cutting-edge methods would bypass the need for pre-functionalized substrates, offering a more atom- and step-economical approach to novel derivatives.

Photoredox Catalysis: The use of visible light and photoredox catalysis opens up new reaction pathways, often involving radical intermediates. researchgate.net Indole (B1671886) and indoline derivatives can themselves act as pre-photocatalysts or substrates in radical-triggered cyclizations. acs.orgchemrxiv.org Exploring the photophysical properties of this compound could lead to the discovery of novel light-induced transformations, such as dearomatizing spirocyclizations or cross-coupling reactions, without the need for external photocatalysts. researchgate.net

Dehydroaromatization: The conversion of the indoline scaffold back to an indole is a fundamental transformation. Developing novel, mild, and environmentally benign methods for this dehydroaromatization, for example using air as the oxidant under basic conditions, would provide facile access to the corresponding 4-(pyridin-3-yl)indole library, expanding the chemical space accessible from a common precursor. acs.org

Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

The fields of organic synthesis and drug discovery are being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes and design novel synthetic routes.

For a target molecule like this compound, AI can play several crucial roles:

Retrosynthesis Prediction: AI-driven retrosynthesis platforms can propose multiple synthetic pathways to a target molecule by learning from millions of published reactions. mdpi.com These tools can identify not only known and tested routes but also novel and potentially more efficient disconnections, accelerating the discovery of optimal synthetic strategies.

Reaction Outcome and Yield Prediction: Machine learning models are increasingly capable of accurately predicting the products and yields of unknown reactions. By encoding molecular structures and reaction conditions, these models can help chemists prioritize high-yielding reactions and avoid unproductive experimental pathways, thereby saving time and resources.

Discovery of Novel Reactions: By identifying patterns in reactivity that may not be obvious to human chemists, AI can suggest novel transformations and reaction conditions. This could lead to the discovery of unprecedented methods for synthesizing or functionalizing the this compound scaffold.

Integration of this compound into Advanced Materials Research

The unique electronic properties of the this compound scaffold, combining an electron-donating indoline moiety with a π-deficient pyridine ring, make it an attractive building block for advanced organic materials.

Organic Electronics: Indole derivatives are known to possess interesting electronic and photophysical properties and have been used in the development of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net The donor-acceptor nature of this compound could be harnessed to design new chromophores with tailored light absorption and charge transfer properties for photovoltaic applications.

Photoactuators and Molecular Switches: Indole derivatives are core components in various organic photoactuators, where light energy is converted into molecular motion. chim.itgoettingen-research-online.de The electronic properties of the indole chromophore can be tuned by substitution, and future research could explore the potential of this compound derivatives as novel photoswitches. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for transition metals. benthamscience.com This allows for the use of this compound as a ligand to construct coordination polymers or MOFs. These materials could have applications in catalysis, gas storage, or as sensors.

| Material Class | Potential Application | Rationale |

| Organic Dyes | Dye-Sensitized Solar Cells (DSSCs) | The donor (indoline) and acceptor (pyridine) components facilitate intramolecular charge transfer upon photoexcitation. researchgate.net |

| Photoactuators | Molecular Switches, Motors | The electronic structure can be altered by light, leading to reversible changes in molecular geometry. chim.it |

| Coordination Polymers | Catalysis, Gas Storage, Sensors | The pyridine nitrogen provides a predictable coordination site for metal ions, enabling the self-assembly of extended structures. benthamscience.com |

Computational-Experimental Synergies for Design and Discovery of New Chemical Entities

The integration of computational chemistry with experimental synthesis and testing creates a powerful, iterative cycle for the discovery of new chemical entities (NCEs) with desired properties, particularly in drug discovery. indexcopernicus.commdpi.com The indoline scaffold is highly valued in medicinal chemistry due to its three-dimensional structure and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov

In Silico Design and Screening: Computational tools can be used to design libraries of virtual this compound derivatives. Techniques like molecular docking can then predict how these virtual compounds bind to specific biological targets, such as protein kinases or enzymes. researchgate.netnih.gov This allows for the prioritization of compounds that are most likely to be active before any synthetic work is undertaken.

Pharmacokinetic (ADMET) Profiling: A major challenge in drug discovery is ensuring that a potent molecule also has good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction models can evaluate virtual compounds for properties like oral bioavailability, metabolic stability, and potential toxicity, helping to identify candidates with favorable drug-like profiles early in the design process. indexcopernicus.commdpi.com

Mechanism Elucidation: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, confirming the stability of binding modes predicted by docking and helping to rationalize structure-activity relationships (SAR). mdpi.com This synergy between computational prediction and experimental validation accelerates the optimization of lead compounds, as demonstrated in the development of inhibitors based on related indoline-pyridine structures. mdpi.com This combined approach establishes a robust foundation for the development of this compound derivatives as potential therapeutic agents. indexcopernicus.com

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(Pyridin-3-yl)indoline, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved through cross-coupling reactions, such as Kumada coupling (as demonstrated for analogous isoindoline derivatives) . Key steps include:

- Catalyst selection : Use palladium or nickel catalysts for aryl-aryl bond formation.

- Temperature control : Maintain reactions between 60–80°C to balance yield and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the target compound.

Optimization should involve screening solvents (e.g., THF vs. DMF) and stoichiometric ratios of Grignard reagents to avoid overalkylation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

- NMR spectroscopy : Analyze and NMR spectra to verify the indoline core and pyridinyl substitution pattern.

- Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in methanol/water) and refine structures using SHELXL .

Advanced Research Questions

Q. How can computational modeling and crystallographic data resolve contradictions in proposed conformational isomers of this compound?

Discrepancies between computational predictions (e.g., DFT-optimized geometries) and experimental crystallographic data may arise due to:

- Crystal packing effects : Use SHELX -based refinement to account for intermolecular interactions (e.g., hydrogen bonding) that stabilize specific conformers .

- Solvent influence : Compare gas-phase DFT results with solvent-corrected models (e.g., COSMO-RS).

Example workflow: Perform a conformational search with CREST, refine with Gaussian, and validate against experimental bond lengths/angles .

Q. What strategies are effective for designing bioactivity assays targeting kinase inhibition with this compound derivatives?

Leverage structural insights from related pyridinyl-morpholine compounds (e.g., PI3K inhibitors):

- Molecular docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets.

- Enzyme inhibition assays : Measure IC values via fluorescence-based ADP-Glo™ assays.

- SAR analysis : Introduce substituents (e.g., trifluoromethyl groups) to the indoline or pyridine ring to enhance selectivity, as seen in analogous compounds .

Q. How can researchers address discrepancies in reported synthetic yields for this compound across different laboratories?

Contradictions may stem from:

- Catalyst batch variability : Use ICP-MS to verify metal content in palladium catalysts.

- Oxygen/moisture sensitivity : Conduct reactions under inert atmosphere (Ar/N) with rigorously dried solvents.

- Analytical thresholds : Standardize HPLC purity criteria (e.g., ≥95% by area normalization). Document protocols in line with SHELX -like reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.